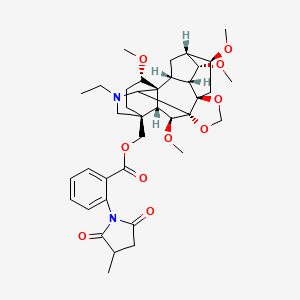

Elatin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H50N2O10 |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,12S,16S,19S,20R,21S)-14-ethyl-4,6,19,21-tetramethoxy-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-16-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C38H50N2O10/c1-7-39-17-35(18-48-33(43)21-10-8-9-11-24(21)40-27(41)14-20(2)32(40)42)13-12-26(45-4)37-23-15-22-25(44-3)16-36(28(23)29(22)46-5)38(34(37)39,50-19-49-36)31(47-6)30(35)37/h8-11,20,22-23,25-26,28-31,34H,7,12-19H2,1-6H3/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |

InChI Key |

KOWWOODYPWDWOJ-LVBPXUMQSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5(C31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6[C@H]7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Tropoelastin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of tropoelastin, the soluble precursor to elastin (B1584352). Understanding the intricate architecture of this protein is fundamental to fields ranging from tissue engineering and biomaterials development to the study of cardiovascular and pulmonary diseases. This document details its primary, secondary, and tertiary structures, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its structural organization and the workflow used to elucidate it.

Primary Structure: An Alternating Domain Arrangement

Tropoelastin is a ~60-70 kDa protein that serves as the fundamental building block of elastic fibers.[1][2] Its primary structure is characterized by a unique and repetitive arrangement of alternating hydrophobic and hydrophilic (cross-linking) domains, each encoded by separate exons of the ELN gene.[1][3][4] This domain organization is crucial for its function, dictating its self-assembly and eventual cross-linking into the insoluble elastin matrix.

Hydrophobic Domains:

-

Constitute approximately 82% of the primary sequence.[2]

-

Are rich in non-polar amino acids, particularly glycine (B1666218) (G), valine (V), proline (P), and alanine (B10760859) (A).[1][2]

-

Frequently contain repetitive motifs, with Val-Pro-Gly-Val-Gly (VPGVG) being one of the most common.[1][4]

-

These domains are primarily responsible for the protein's ability to self-assemble through a process called coacervation and are the source of elastin's remarkable elasticity.[1][4][5]

Cross-linking Domains:

-

Are hydrophilic and rich in lysine (B10760008) (K) and either alanine (A) or proline (P).[1][2][6]

-

These domains are categorized based on the amino acids adjacent to the lysine residues:

-

The lysine residues within these domains are essential for the formation of durable covalent cross-links (desmosine and isodesmosine) by the enzyme lysyl oxidase (LOX), which transforms tropoelastin monomers into the insoluble elastin polymer.[7][8]

Specialized Domains:

-

N-Terminus: The protein is synthesized with a 24-amino acid signal peptide that is cleaved to yield the mature form.[9]

-

C-Terminus (Domain 36): This region is unique. It contains a positively charged RKRK sequence and the protein's only disulfide bond.[1] While it contains lysines, it does not participate in cross-linking but is critically involved in cell-surface interactions and the proper deposition of tropoelastin onto the microfibril scaffold.[1][2]

The alternating pattern of these domains is a defining feature of tropoelastin's primary structure.[1][4]

Secondary and Tertiary Structure: A Flexible, Asymmetric Monomer

Tropoelastin's unique amino acid composition results in a highly flexible and intrinsically disordered protein, which has made its structural determination challenging for high-resolution techniques like X-ray crystallography and NMR.[2][10] However, a combination of other experimental and computational methods has revealed a consensus view of its structure.

Secondary Structure: The secondary structure of tropoelastin is a dynamic mix of ordered and disordered elements:

-

Hydrophobic Domains: These regions are largely disordered, populated by transient β-turns, distorted β-strands, and polyproline II (PPII) helices.[2][5][6] This conformational flexibility is critical for the entropic recoil mechanism that underlies elastin's function.[2]

-

Cross-linking (Hydrophilic) Domains: These domains have a higher propensity to form α-helical structures.[6][11] Upon self-assembly, the α-helical content in KA domains tends to increase.[1][4]

Tertiary Structure: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) have been instrumental in defining the overall low-resolution shape of the tropoelastin monomer in solution.[1][4][6] These studies reveal that tropoelastin is not a simple random coil but possesses a defined, albeit flexible, asymmetric shape.[3][6]

The consensus model describes an elongated molecule, approximately 20 nm in length, with several distinct regions:[2][6][12]

-

N-terminal "Head" and Coil: The N-terminus (domains 2-18) forms an extended, spring-like coil.[2][4]

-

Hinge Region: A flexible hinge, composed of domains 20-24, connects the coil to the lower part of the molecule.[2][4][6]

-

Bridge and Foot: A "bridge" region (domains 25-26) connects to a protruding "foot" at the C-terminus, which contains the crucial cell-interaction motifs.[2][3][4]

This overall architecture is thought to facilitate a "head-to-tail" assembly of monomers during the formation of elastic fibers.[6] Computational approaches, particularly replica exchange molecular dynamics (REMD), have complemented this data by generating a full atomistic model that aligns well with the SAXS/SANS-derived shape and confirms that despite its flexibility, tropoelastin maintains a canonical average structure.[1][3][13]

Quantitative Data

Quantitative analysis provides precise metrics for the physical and compositional properties of tropoelastin.

Table 1: Physicochemical Properties of Human Tropoelastin

| Property | Value | Reference |

| Molecular Weight | ~60-70 kDa | [1][2] |

| Overall Length | ~20 nm | [6][12] |

| Contour Length | 166 ± 49 nm | [6][14] |

| Persistence Length | 0.36 ± 0.14 nm | [6][14] |

| Young's Modulus | ~3 kPa | [12] |

| Extensibility | ~8 times resting length | [3][6] |

Table 2: Amino Acid Composition of Tropoelastin (Residues per 1000)

| Amino Acid | Pig Aorta Tropoelastin | Recombinant Human Tropoelastin |

| Glycine (G) | 325 | 321 |

| Alanine (A) | 230 | 224 |

| Valine (V) | 129 | 134 |

| Proline (P) | 110 | 114 |

| Leucine (L) | 60 | 60 |

| Isoleucine (I) | 22 | 22 |

| Phenylalanine (F) | 26 | 27 |

| Tyrosine (Y) | 18 | 19 |

| Lysine (K) | 39 | 38 |

| Arginine (R) | 7 | 8 |

| Histidine (H) | 1 | 1 |

| Aspartic Acid (D) | 4 | 4 |

| Glutamic Acid (E) | 16 | 16 |

| Serine (S) | 8 | 8 |

| Threonine (T) | 10 | 10 |

| Cysteine (C) | Not Reported | Not Reported |

| Methionine (M) | 0 | 0 |

| Tryptophan (W) | Not Reported | Not Reported |

| (Data adapted from previously published preparations[15]) |

Experimental and Computational Protocols

The elucidation of tropoelastin's structure has relied on a multi-faceted approach combining recombinant protein production, biophysical characterization, and advanced computational modeling.

Recombinant Tropoelastin Expression and Purification

The difficulty in isolating monomeric tropoelastin from tissues due to its rapid cross-linking necessitates the use of recombinant systems.[1][2]

Methodology:

-

Gene Synthesis & Cloning: A synthetic human tropoelastin gene (e.g., SHELΔ26A, corresponding to the common splice variant) is cloned into an expression vector (e.g., pET series) suitable for E. coli.[6]

-

Expression: The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically using Isopropyl β-D-1-thiogalactopyranoside (IPTG), at a controlled temperature.

-

Lysis & Inclusion Body Isolation: Cells are harvested and lysed. Tropoelastin, which is often expressed in insoluble inclusion bodies, is isolated by centrifugation.

-

Solubilization & Refolding: Inclusion bodies are solubilized using strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). The protein is then refolded, often by dialysis against a series of buffers with decreasing denaturant concentration.

-

Purification: The refolded, soluble tropoelastin is purified using chromatographic techniques. Due to its properties, methods like anion-exchange or hydrophobic interaction chromatography are effective. Purity is assessed by SDS-PAGE.[6]

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are key techniques for determining the low-resolution, time-averaged shape of macromolecules in solution.[1][4]

Methodology:

-

Sample Preparation: Purified tropoelastin is prepared at a specific concentration (e.g., 1-10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline). A matching buffer-only sample is used for background subtraction.[11]

-

Data Collection: The protein solution is exposed to a collimated beam of X-rays (SAXS) or neutrons (SANS). The scattered radiation is collected on a 2D detector as a function of the scattering angle.

-

Data Processing: The 2D scattering pattern is radially averaged to produce a 1D profile of scattering intensity (I(q)) versus the scattering vector (q). The buffer scattering is subtracted.

-

Ab Initio Shape Reconstruction: The processed scattering data is used as input for ab initio modeling programs (e.g., DAMMIN, GASBOR).[6] These programs generate a three-dimensional dummy atom model that represents the most probable shape of the molecule in solution, without any prior structural assumptions. Multiple independent runs are performed and averaged to ensure a robust and reproducible result.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to estimate the secondary structural content of tropoelastin.

Methodology:

-

Sample Preparation: Purified tropoelastin is prepared in a non-absorbing buffer (e.g., phosphate (B84403) buffer) at a concentration of ~0.1 mg/mL.

-

Data Acquisition: Far-UV CD spectra (typically 190-250 nm) are recorded on a spectropolarimeter using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: The resulting spectrum, characterized by a large negative minimum around 200 nm (disordered regions) and a shoulder near 220 nm (α-helical content), is deconvoluted using algorithms like CONTINLL or CDSSTR.[11] These algorithms compare the experimental spectrum to a reference set of proteins with known structures to estimate the percentage of α-helix, β-sheet, β-turn, and random coil.[11]

Replica Exchange Molecular Dynamics (REMD)

REMD is an accelerated molecular dynamics simulation method used to overcome the vast conformational landscape of disordered proteins like tropoelastin to predict a full atomistic structure.[1][3]

Methodology:

-

System Setup: An initial, fully extended chain of the 698-amino acid tropoelastin molecule is placed in a simulation box solvated with an explicit water model.

-

Replica Generation: Multiple non-interacting copies (replicas) of the simulation system are created. Each replica is assigned a different temperature from a predefined range.

-

Parallel Simulation: Molecular dynamics simulations are run in parallel for all replicas for a set number of steps.

-

Replica Exchange: At regular intervals, temperatures are swapped between adjacent replicas based on a Metropolis criterion. This allows replicas at high temperatures (which can easily cross energy barriers) to exchange conformations with replicas at low temperatures, dramatically accelerating the conformational sampling of the low-temperature (physiologically relevant) states.[3]

-

Trajectory Analysis: The long-time simulation trajectories are collected. The lowest energy structure from the most populated conformational cluster is identified as the representative, canonical structure of the tropoelastin molecule.[3] This final structure is then validated by comparing its geometric properties to experimental SAXS data.[1][3]

Visualizations

Domain Organization of Tropoelastin

The following diagram illustrates the linear, alternating arrangement of hydrophobic and cross-linking domains in human tropoelastin.

Caption: Linear domain map of human tropoelastin based on exon number.

Workflow for Elucidating Tropoelastin Structure

This diagram outlines the integrated experimental and computational workflow used to determine the molecular structure of tropoelastin.

Caption: Integrated workflow for tropoelastin structural determination.

References

- 1. Tropoelastin and Elastin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropoelastin - a versatile, bioactive assembly module - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular model of human tropoelastin and implications of associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tropoelastin and Elastin Assembly [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Elastin is heterogeneously cross-linked - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Primary structure of the signal peptide of tropoelastin b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Shape of tropoelastin, the highly extensible protein that controls human tissue elasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Architecture of Elasticity: An In-depth Technical Guide to Elastin Fiber Assembly and Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elastic fibers are fundamental components of the extracellular matrix (ECM) in vertebrates, providing essential resilience and elasticity to tissues subjected to mechanical stress, such as arteries, lungs, and skin. The intricate process of assembling these durable biopolymers, known as elastogenesis, involves a highly orchestrated series of molecular events. This technical guide provides a comprehensive overview of the current understanding of elastin (B1584352) fiber assembly and cross-linking, detailing the key molecular players, the stepwise assembly process, the critical enzymatic cross-linking, and the complex signaling pathways that regulate this vital biological process. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of connective tissue biology, regenerative medicine, and the pathogenesis of diseases associated with dysfunctional elastic fibers.

Molecular Components of the Elastic Fiber

Elastic fibers are complex composite structures primarily composed of an amorphous core of cross-linked elastin, surrounded by a scaffold of fibrillin-rich microfibrils. A host of other accessory proteins are also crucial for the proper assembly and function of the mature elastic fiber.

1.1 Tropoelastin: The Monomeric Building Block

Tropoelastin is the soluble precursor of elastin, a protein of approximately 70 kDa encoded by the ELN gene.[1][2] Its primary structure is characterized by alternating hydrophobic and cross-linking domains.[3] The hydrophobic domains, rich in glycine, valine, and proline, are responsible for the protein's intrinsic ability to self-assemble and for the elastic recoil properties of the mature fiber.[4] The cross-linking domains contain lysine (B10760008) residues, typically in Lys-Ala (KA) or Lys-Pro (KP) motifs, which are essential for the formation of covalent cross-links.[3]

1.2 The Microfibrillar Scaffold: Fibrillins and Associated Proteins

The deposition and organization of tropoelastin are dependent on a pre-existing scaffold of 10-nm microfibrils.[5][6]

-

Fibrillins: These large glycoproteins are the principal components of microfibrils. Fibrillin-1 is the most abundant and provides the structural backbone for elastin deposition.[4]

-

Microfibril-Associated Glycoproteins (MAGPs): MAGP-1 and MAGP-2 are associated with microfibrils. MAGP-1 can bind to tropoelastin and may play a role in mediating its deposition onto the microfibril scaffold.[7] Overexpression of MAGP-2 has been shown to increase elastic fiber assembly.[7]

-

Fibulin-4 and Fibulin-5: These short fibulins are critical for elastogenesis.[8] Fibulin-5 binds to both tropoelastin and fibrillin-1, acting as an adapter molecule that guides tropoelastin to the microfibril scaffold.[8] It also interacts with lysyl oxidase and facilitates the cross-linking process. Both fibulin-4 and fibulin-5 play non-redundant roles in elastic fiber formation.[8]

-

Elastin Microfibril Interface-Located Proteins (EMILINs): EMILIN-1 is found at the interface between the elastin core and the surrounding microfibrils. It binds to both tropoelastin and fibulin-5, contributing to the structural integrity of the elastic fiber.[7]

-

Latent TGF-β Binding Proteins (LTBPs): LTBPs, particularly LTBP-4, are associated with microfibrils and interact with fibulin-5, playing a role in the proper assembly of elastic fibers.[7]

1.3 Lysyl Oxidase (LOX): The Cross-linking Enzyme

The lysyl oxidase (LOX) family of copper-dependent enzymes is responsible for the covalent cross-linking of tropoelastin monomers.[9][10] This enzymatic activity is the final and crucial step in forming the insoluble and highly durable elastin polymer.[11] The LOX family consists of LOX and four LOX-like proteins (LOXL1-4).[12]

The Stepwise Process of Elastin Fiber Assembly

Elastogenesis is a multi-step process that begins with the synthesis and secretion of tropoelastin and culminates in the formation of a mature, cross-linked elastic fiber.

2.1 Synthesis and Secretion of Tropoelastin

Tropoelastin is synthesized by various cell types, including smooth muscle cells, fibroblasts, and chondroblasts.[1] Following its synthesis in the rough endoplasmic reticulum, tropoelastin is chaperoned through the secretory pathway by the elastin-binding protein (EBP).[1]

2.2 Coacervation: Self-Assembly of Tropoelastin

Upon secretion into the extracellular space, tropoelastin monomers undergo a process of self-assembly known as coacervation. This is a temperature- and concentration-dependent phase separation where tropoelastin molecules aggregate, aligning the lysine residues within the cross-linking domains for subsequent enzymatic action.[3] Fibulin-5 has been shown to facilitate the coacervation of tropoelastin.[13]

2.3 Deposition onto the Microfibril Scaffold

The coacervated tropoelastin globules are then deposited onto the fibrillin-rich microfibril scaffold.[5] This process is guided by the interactions between tropoelastin and various microfibril-associated proteins, most notably fibulin-5, which acts as a bridge between the two main components.[8]

The Mechanism of Elastin Cross-linking

The conversion of soluble tropoelastin into the insoluble, functional elastin polymer is accomplished through extensive enzymatic cross-linking by lysyl oxidase.

3.1 Oxidative Deamination by Lysyl Oxidase

LOX initiates the cross-linking process by catalyzing the oxidative deamination of the ε-amino group of specific lysine residues in the cross-linking domains of tropoelastin.[9][10] This reaction converts the lysine side chain into a reactive aldehyde, α-aminoadipic-δ-semialdehyde (allysine).[9]

3.2 Formation of Desmosine (B133005) and Isodesmosine (B1214917) Cross-links

The newly formed allysine (B42369) residues are highly reactive and spontaneously condense with other allysine residues or unmodified lysine residues on adjacent tropoelastin molecules.[9] These condensation reactions lead to the formation of unique, stable, tetra-functional cross-links called desmosine and isodesmosine, which are characteristic of mature elastin.[9] These cross-links are responsible for the remarkable resilience and durability of elastic fibers.

Quantitative Data on Molecular Interactions and Regulation

The assembly of elastic fibers is governed by a series of specific molecular interactions and is tightly regulated by various signaling molecules. The following tables summarize some of the key quantitative data available in the literature.

Table 1: Binding Affinities of Elastin-Associated Proteins

| Interacting Proteins | Dissociation Constant (Kd) | Method |

| Tropoelastin - Fibulin-5 | 24.66 ± 5.64 nM | Solid Phase Assay |

| LTBP-2 - Fibulin-5 | 26.47 ± 5.68 nM | Solid Phase Assay |

| LOXL2 - Tropoelastin | 146 ± 16 nM | Surface Plasmon Resonance |

Table 2: Regulation of Elastin Expression by Signaling Molecules

| Signaling Molecule | Cell Type | Effect on Elastin/Tropoelastin Expression | Fold Change/Increase |

| TGF-β1 (1 ng/ml) | Human Skin Fibroblasts | Increase in elastin mRNA | ~30-fold |

| TGF-β (40 or 100 pM) | Neonatal Rat Lung Fibroblasts | Increase in tropoelastin incorporation | ~2-fold |

| IGF-1 (1000 ng/ml) | Bovine Pulmonary Arterial Smooth Muscle Cells | Increase in elastin synthesis | 2.4-fold |

| IGF-1 (100 ng/ml) | Chick Embryonic Aortae | Increase in absolute tropoelastin synthesis | 145% |

| IGF-1 (500 ng/ml) | Neonatal Rat Pulmonary Fibroblasts | Increase in tropoelastin synthesis | 86% |

| Exogenous LOX | Adult Rat Aortic Smooth Muscle Cells | Increase in matrix elastin synthesis | 40-80% |

Signaling Pathways Regulating Elastogenesis

The production of elastin is a developmentally regulated process that is largely quiescent in adult tissues. Several key signaling pathways have been identified that modulate the expression of tropoelastin and other components of the elastic fiber machinery.

5.1 TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a major positive regulator of elastogenesis.[3] TGF-β1 can increase tropoelastin expression by both enhancing the transcription of the ELN gene and by post-transcriptionally stabilizing the tropoelastin mRNA.[10][15] The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.

5.2 IGF-1 Signaling Pathway

Insulin-like Growth Factor-1 (IGF-1) also promotes elastogenesis. The IGF-1 signaling pathway, primarily acting through the PI3K/Akt and MAPK/ERK cascades, can stimulate the synthesis of tropoelastin.

5.3 Ras/MEK/ERK Signaling Pathway

The Ras/MEK/ERK pathway, a key downstream effector of many growth factor receptors, has a more complex role in regulating elastogenesis. While it is involved in cell proliferation and differentiation, some studies suggest that activation of the EGFR/MEK/ERK pathway can lead to the destabilization of tropoelastin mRNA, thereby counteracting the pro-elastogenic effects of TGF-β.

Experimental Protocols for Studying Elastin Assembly

A variety of experimental techniques are employed to study the different aspects of elastogenesis. Below are detailed methodologies for some of the key experiments.

6.1 In Vitro Elastin Assembly Assay using Fibroblasts

This assay allows for the study of elastic fiber formation in a controlled cell culture environment.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in culture plates or on coverslips.

-

Induction of Elastogenesis: Once the cells reach confluence, the culture medium is supplemented with an inducer of elastogenesis, such as TGF-β1 (1-10 ng/mL).

-

Matrix Deposition: The cells are cultured for an additional 7 to 21 days to allow for the deposition and assembly of the extracellular matrix, including elastic fibers.

-

Analysis: The formation of elastic fibers can be assessed by immunofluorescence staining for elastin and other matrix components, or by biochemical quantification of insoluble elastin.

6.2 Quantification of Insoluble Elastin using the Fastin™ Assay

The Fastin™ assay is a quantitative, colorimetric method for measuring elastin.

Methodology:

-

Extraction of Insoluble Elastin: Tissue samples or cell culture matrices are treated with 0.25 M oxalic acid at 100°C for 1 hour to solubilize the insoluble elastin.

-

Precipitation: The solubilized elastin is then precipitated using the Elastin Precipitating Reagent provided in the kit.

-

Dye Binding: The precipitated elastin is incubated with the Fastin Dye Reagent, which binds specifically to elastin.

-

Quantification: After washing away the unbound dye, the elastin-bound dye is eluted and the absorbance is measured at 513 nm. The amount of elastin is determined by comparison to a standard curve.

6.3 Quantification of Desmosine and Isodesmosine by LC-MS/MS

This method provides a highly specific and sensitive quantification of mature, cross-linked elastin by measuring its unique cross-linking amino acids.

Methodology:

-

Acid Hydrolysis: The tissue or matrix sample is hydrolyzed in 6N HCl at 110°C for 24 hours to break down the proteins into their constituent amino acids.

-

Solid-Phase Extraction (SPE): The hydrolysate is passed through an SPE cartridge to enrich for desmosine and isodesmosine and to remove interfering substances.

-

LC-MS/MS Analysis: The purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amounts of desmosine and isodesmosine are quantified by comparing their peak areas to those of a known internal standard.

6.4 Visualization of Elastic Fibers by Immunofluorescence Staining

This technique allows for the visualization of the distribution and morphology of elastic fibers within tissues or cell cultures.

Methodology:

-

Fixation and Permeabilization: The sample is fixed with 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin or serum.

-

Primary Antibody Incubation: The sample is incubated with a primary antibody specific for elastin (e.g., mouse anti-elastin antibody).

-

Secondary Antibody Incubation: After washing, the sample is incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., FITC-conjugated anti-mouse IgG).

-

Mounting and Visualization: The sample is mounted with an anti-fade reagent and visualized using a fluorescence or confocal microscope.

6.5 Ultrastructural Analysis of Elastic Fibers by Electron Microscopy

Transmission electron microscopy (TEM) provides high-resolution images of the ultrastructure of elastic fibers, allowing for the detailed examination of the elastin core and microfibrils.

Methodology:

-

Fixation: The tissue is fixed with glutaraldehyde (B144438) and post-fixed with osmium tetroxide.

-

Dehydration and Embedding: The sample is dehydrated in a graded series of ethanol (B145695) and embedded in an epoxy resin.

-

Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.

-

Staining: The sections are stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.

-

Imaging: The sections are examined using a transmission electron microscope.

Conclusion and Future Directions

The assembly of elastic fibers is a complex and highly regulated process that is essential for the function of many tissues. A thorough understanding of this process is critical for the development of new therapies for diseases associated with defective or degraded elastic fibers, as well as for the advancement of tissue engineering and regenerative medicine. While significant progress has been made in identifying the key molecular players and the steps involved in elastogenesis, several areas warrant further investigation.

Future research should focus on elucidating the precise enzyme kinetics of the LOX family members with their native substrates, further unraveling the intricate cross-talk between different signaling pathways in the regulation of elastogenesis, and developing more sophisticated in vitro models that can accurately recapitulate the complex microenvironment of elastic tissues. Advances in these areas will undoubtedly pave the way for novel therapeutic strategies to promote the regeneration and repair of elastic tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Lysyl Oxidase Enhances Elastin Synthesis and Matrix Formation by Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysyl Oxidase Enhances the Deposition of Tropoelastin through the Catalysis of Tropoelastin Molecules on the Cell Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysyl Oxidase Enhances the Deposition of Tropoelastin through the Catalysis of Tropoelastin Molecules on the Cell Surface [jstage.jst.go.jp]

- 6. Regulation of elastin promoter by lysyl oxidase and growth factors: cross control of lysyl oxidase on TGF-beta1 effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysyl oxidase-like 2 (LOXL2)-mediated cross-linking of tropoelastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysyl oxidase enhances elastin synthesis and matrix formation by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Emerging mechanisms of elastin transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

The Pivotal Role of Elastin in Arterial Wall Integrity and Function: A Technical Guide

Abstract

Elastin (B1584352), a critical extracellular matrix protein, is fundamental to the biomechanical properties and cellular regulation within arterial walls. This technical guide provides an in-depth examination of the biological functions of elastin, with a focus on its structural role, mechanical characteristics, and signaling capabilities. We present a comprehensive summary of quantitative data on elastin content and mechanical properties in various arterial tissues, detailed protocols for key experimental methodologies, and a visual representation of the intricate signaling pathways governed by elastin and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and therapy development.

Core Biological Functions of Elastin in Arterial Walls

Elastin is the primary protein responsible for the elasticity and resilience of large arteries, such as the aorta.[1][2][3] Its functions are multifaceted, encompassing both mechanical and signaling roles that are crucial for cardiovascular homeostasis.

Mechanical Functions: Elasticity and Hemodynamic Dampening

The most well-characterized function of elastin is its ability to confer reversible elasticity to the arterial wall.[2][4] This allows arteries to expand during cardiac systole to accommodate the stroke volume and then passively recoil during diastole. This process, known as the Windkessel effect, is critical for several reasons:

-

Dampening Pulsatile Flow: It converts the intermittent, pulsatile blood flow from the heart into a more continuous and smoother flow in the distal vasculature.[2][5]

-

Reducing Cardiac Workload: By storing elastic energy during systole and releasing it during diastole, elastin helps to maintain diastolic pressure and perfusion, thereby reducing the overall workload on the heart.[2][3]

-

Energy Storage: Elastin is a highly resilient protein, meaning it can undergo numerous cycles of stretching and recoiling with minimal energy loss.[2]

The mechanical properties of the arterial wall are determined by the interplay between elastin and collagen fibers.[6] At physiological pressures, the more extensible elastin fibers bear the majority of the load, allowing the artery to stretch.[5] At higher pressures, the much stiffer collagen fibers are recruited to prevent overstretching and potential rupture of the vessel wall.[7]

Signaling Functions: Regulation of Vascular Smooth Muscle Cells

Beyond its structural role, elastin and its degradation products, known as elastin-derived peptides (EDPs) or elastokines, are bioactive molecules that regulate the behavior of vascular smooth muscle cells (VSMCs).[2][8]

-

Quiescent Phenotype Promotion: Intact elastin matrices are thought to promote a quiescent and contractile phenotype in VSMCs, thereby inhibiting their proliferation and migration.[9] This is a crucial aspect of maintaining a healthy arterial structure.

-

Elastin-Derived Peptide (EDP) Signaling: Degradation of elastin, which occurs during aging and in various vascular diseases, releases EDPs.[8][10] These peptides can bind to the Elastin Receptor Complex (ERC) on VSMCs, triggering a cascade of intracellular signaling events.[2][8][11] This signaling can lead to:

Quantitative Data on Elastin in Arterial Walls

The quantity and mechanical properties of elastin vary between different types of arteries and are affected by age and disease. The following tables summarize key quantitative data from the literature.

| Artery Type | Elastin:Collagen Ratio | Reference |

| Aorta | 1.18 ± 0.02 | [13] |

| Carotid Artery | 1.03 ± 0.4 | [13] |

| Femoral Artery | 0.61 ± 0.1 | [13] |

| Vena Cava | 0.57 ± 0.1 | [13] |

| Proximal Ascending Aorta (Elastin Area Fraction) | ~35-40% | [14] |

| Distal Abdominal Aorta (Elastin Area Fraction) | ~15-20% | [14] |

Table 1: Elastin-to-Collagen Ratios and Elastin Content in Various Blood Vessels. The elastin content is highest in large elastic arteries like the aorta and decreases in more muscular, peripheral arteries.

| Material | Young's Modulus (E) | Reference |

| Single Elastin Fibers | 0.4 - 1.2 MPa | [4][15] |

| Purified Arterial Elastin (Dog, Sheep Aorta) | 0.13 - 0.65 MPa | [4][15] |

| Purified Arterial Elastin (Pig Aorta) | 0.1 - 0.8 MPa | [4][15] |

| Human Brachial Artery Elastin | ~0.3 MPa (3x10^6 dynes/cm²) | [16] |

| Native Rat Abdominal Aorta | ~264 kPa | [17] |

Table 2: Mechanical Properties of Elastin and Arterial Tissue. Young's modulus is a measure of stiffness. Elastin exhibits a low Young's modulus, reflecting its high elasticity.

| Condition | Effect on Arterial Stiffness (Peterson's Modulus, Ep) | Reference |

| Elastase Treatment (0.1 units/ml) | Significant increase in Ep at pressures above 140 mm Hg. | [18] |

| Elastin Haploinsufficiency (Eln+/- mice) | Increased aortic stiffness compared to wild-type mice. | [18] |

| Cholesterol Feeding (Rabbits) | Generally higher arterial stiffness and elastic modulus. | [19] |

| Elastase Administration (in cholesterol-fed rabbits) | Significant decrease in wall stiffness and elastic modulus. | [19] |

Table 3: Quantitative Effects of Elastin Degradation and Insufficiency on Arterial Stiffness. Degradation or reduced amounts of elastin lead to increased arterial stiffness.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological functions of elastin in arterial walls.

Quantification of Elastin Content: Fastin™ Elastin Assay

This protocol is based on the Biocolor Fastin™ Elastin Assay, a quantitative dye-binding method.[20][21][22]

Principle: Insoluble elastin is first solubilized to α-elastin by hot oxalic acid extraction. The α-elastin in the extract is then precipitated and subsequently binds to the 5,10,15,20-tetraphenyl-21H,23H-porphine tetra-sulfonate (TPPS) dye. The unbound dye is removed, and the dye bound to the elastin is eluted and measured spectrophotometrically.

Procedure:

-

Sample Preparation:

-

Excise arterial tissue and weigh it (wet or dry weight).

-

Mince the tissue into small pieces.

-

Place the weighed tissue into a microcentrifuge tube.

-

-

Elastin Extraction:

-

Add 0.25 M oxalic acid to the tissue samples (e.g., 750 µl).[20]

-

Heat the samples at 100°C for 60 minutes in a heating block.[20]

-

Cool the tubes to room temperature and centrifuge at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant, which contains the solubilized α-elastin. Repeat the extraction on the pellet to ensure complete solubilization.

-

-

Elastin Precipitation:

-

Take a known volume of the α-elastin extract.

-

Add an equal volume of Elastin Precipitating Reagent (pre-chilled to 4°C).

-

Vortex briefly and incubate at 4°C for 15 minutes.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated elastin.

-

Decant the supernatant and carefully blot the inverted tube on absorbent paper to remove all residual liquid.

-

-

Dye Binding and Measurement:

-

Add 1.0 ml of the Fastin Dye Reagent to the elastin pellet.

-

Resuspend the pellet by vortexing and incubate on a mechanical shaker for 90 minutes to allow the dye to bind to the elastin.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the elastin-dye complex.

-

Decant the unbound dye and blot the tube as before.

-

Add Dye Dissociation Reagent to release the bound dye from the elastin.

-

Measure the absorbance of the solution in a spectrophotometer at the recommended wavelength (typically 513 nm).

-

-

Quantification:

-

Prepare a standard curve using the α-elastin standard provided with the kit.

-

Calculate the elastin content in the samples by comparing their absorbance to the standard curve.

-

Express the results as µg of elastin per mg of wet or dry tissue weight.

-

Mechanical Testing: Uniaxial Tensile Testing

This protocol describes the procedure for determining the stress-strain relationship and failure properties of arterial tissue strips.[9][23][24]

Principle: A strip of arterial tissue is subjected to a controlled, uniaxial tensile force until it ruptures. The applied force and the resulting elongation of the tissue are continuously measured to generate a stress-strain curve, from which mechanical properties like Young's modulus and ultimate tensile strength can be derived.

Procedure:

-

Specimen Preparation:

-

Excise the artery and carefully remove any surrounding connective tissue in a bath of physiological saline solution (e.g., phosphate-buffered saline, PBS).

-

Cut the artery open longitudinally.

-

Cut rectangular or dogbone-shaped strips of tissue with precise dimensions (e.g., 6 mm long, 2.4 mm wide). The orientation of the strip (circumferential or longitudinal) should be noted.[23]

-

Measure the initial length and cross-sectional area of the specimen.

-

-

Mounting the Specimen:

-

Mount the tissue strip in the grips of a uniaxial tensile testing machine.

-

Use appropriate grip surfaces (e.g., sandpaper or foam tape) to prevent slippage.[23]

-

Submerge the specimen in a temperature-controlled bath of physiological saline (37°C).

-

-

Preconditioning:

-

Apply a small preload to remove any slack in the tissue.

-

Cycle the tissue through a series of sub-failure stretches to ensure its mechanical response is repeatable.

-

-

Tensile Test:

-

Apply a constant strain rate to the tissue until it fails.

-

Continuously record the applied force (from the load cell) and the displacement (from the extensometer).

-

-

Data Analysis:

-

Convert the force-displacement data into a stress-strain curve.

-

Engineering Stress (σ): Force divided by the original cross-sectional area.

-

Engineering Strain (ε): Change in length divided by the original length.

-

-

From the stress-strain curve, determine:

-

Young's Modulus (E): The slope of the initial, linear portion of the curve, representing the tissue's stiffness.

-

Ultimate Tensile Strength (UTS): The maximum stress the tissue can withstand before failure.

-

Strain at Failure: The amount of stretch the tissue undergoes before rupturing.

-

-

Functional Assessment of Arteries: Pressure Myography

This protocol details the method for studying the structure and function of isolated, pressurized small arteries.[25][26][27][28][29]

Principle: A segment of an artery is cannulated at both ends, pressurized to a physiologically relevant level, and maintained in a temperature-controlled organ bath. The diameter of the artery is continuously monitored in response to changes in pressure, flow, or pharmacological agents.

Procedure:

-

Artery Isolation and Mounting:

-

Euthanize the animal and dissect the desired artery (e.g., mesenteric, cerebral).

-

Isolate a 2-3 mm segment of the artery, free of connective tissue, in ice-cold physiological salt solution (PSS).

-

Transfer the artery segment to the chamber of the pressure myograph.

-

Mount the proximal end of the artery onto a glass cannula and secure it with a nylon suture.

-

Flush the vessel with PSS to remove any remaining blood.

-

Mount the distal end of the artery onto the second cannula.

-

-

Equilibration:

-

Pressurize the artery to a low pressure (e.g., 20 mmHg) and gradually warm the organ bath to 37°C.

-

Allow the artery to equilibrate for at least 45-60 minutes.

-

-

Experimental Measurements:

-

Myogenic Tone: Increase the intraluminal pressure in a stepwise manner (e.g., from 10 to 140 mmHg in 20 mmHg increments) and record the steady-state diameter at each pressure step. Myogenic tone is the intrinsic ability of the artery to constrict in response to increased pressure.[25]

-

Vasoactive Responses: Pre-constrict the artery with a vasoconstrictor (e.g., phenylephrine (B352888) or high potassium solution). Then, apply vasodilators (e.g., acetylcholine, sodium nitroprusside) in a cumulative concentration-response manner, recording the change in diameter at each concentration.

-

Passive Mechanics: After assessing active responses, incubate the artery in a calcium-free PSS containing a calcium chelator (e.g., EGTA) to abolish smooth muscle tone. Then, perform a pressure-diameter curve as in the myogenic tone assessment to determine the passive mechanical properties of the arterial wall.

-

-

Data Analysis:

-

Calculate parameters such as wall thickness, circumferential stress, and circumferential strain at each pressure step.

-

Plot pressure-diameter curves to visualize myogenic tone and passive distensibility.

-

Generate concentration-response curves for vasoactive agents to determine their potency and efficacy.

-

Signaling Pathways

Elastin and its degradation products are key regulators of VSMC behavior through distinct signaling pathways.

Elastin-Mediated VSMC Quiescence

Intact elastin fibers in the extracellular matrix play a crucial role in maintaining VSMCs in a mature, quiescent, and contractile state. This signaling is thought to be mediated through a G-protein coupled receptor, leading to the activation of RhoA and inhibition of cell proliferation.

References

- 1. Elastin as a random‐network elastomer: A mechanical and optical analysis of single elastin fibers | Semantic Scholar [semanticscholar.org]

- 2. Signaling pathways transduced through the elastin receptor facilitate proliferation of arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elastin, arterial mechanics, and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanical Properties and Functions of Elastin: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elastin, arterial mechanics, and stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Material property estimation for tubes and arteries using ultrasound radiation force and analysis of propagating modes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Uncoupling of Elastin Complex Receptor during In Vitro Aging Is Related to Modifications in Its Intrinsic Sialidase Activity and the Subsequent Lactosylceramide Production | PLOS One [journals.plos.org]

- 11. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]

- 12. Elastin-derived peptides and TGF-beta1 induce osteogenic responses in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of the regional bioarchitecture in the human aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tarakanovagroup.org [tarakanovagroup.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Non-invasive Assessment of Elastic Modulus of Arterial Constructs during Cell Culture using Ultrasound Elasticity Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Aortic Stiffness Hysteresis in Isolated Mouse Aortic Segments Is Intensified by Contractile Stimuli, Attenuated by Age, and Reversed by Elastin Degradation [frontiersin.org]

- 19. Effects of elastase on the stiffness and elastic properties of arterial walls in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biovendor.com [biovendor.com]

- 21. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]

- 22. Fastin™ Elastin Assay (Standard Kit Size) | BioVendor R&D [biovendor.com]

- 23. A Uniaxial Testing Approach for Consistent Failure in Vascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Springer Nature Experiments [experiments.springernature.com]

- 26. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Musculoskeletal Key [musculoskeletalkey.com]

- 27. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dash.harvard.edu [dash.harvard.edu]

- 29. Video: Assessing Murine Resistance Artery Function Using Pressure Myography [jove.com]

Role of elastin in lung tissue mechanics

An In-depth Technical Guide on the Core Role of Elastin (B1584352) in Lung Tissue Mechanics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Elastin is the pivotal protein endowing lung tissue with its essential properties of elasticity and resilience, which are paramount for the mechanics of respiration. As a core component of the extracellular matrix (ECM), elastin enables the lung to expand during inhalation and passively recoil during exhalation. This document provides a comprehensive technical overview of elastin's biochemical nature, its synthesis and degradation, its integral role in lung biomechanics, and its implication in pulmonary diseases such as Chronic Obstructive Pulmonary Disease (COPD) and emphysema. We detail established experimental protocols for the quantification and mechanical assessment of elastin and present key signaling pathways and logical frameworks through structured visualizations. This guide serves as a foundational resource for professionals engaged in respiratory research and the development of novel therapeutics targeting lung pathologies.

Biochemical Properties and Structure of Elastin

Elastin is a highly durable and insoluble protein that forms the core of elastic fibers.[1] Its precursor, tropoelastin, is a ~70 kDa soluble protein encoded by the single ELN gene.[2] Tropoelastin is composed of alternating hydrophobic and cross-linking domains.[3] The hydrophobic domains, rich in amino acids like glycine, valine, and proline, are responsible for the protein's ability to stretch and recoil.[3][4]

Upon secretion into the extracellular space, tropoelastin molecules assemble on a scaffold of fibrillin-containing microfibrils.[2][5] The assembly and subsequent cross-linking are critical for forming the mature, insoluble elastin polymer. This process is catalyzed by lysyl oxidase (LOX), a copper-dependent enzyme that oxidatively deaminates lysyl residues on tropoelastin chains.[6] These modified lysines then condense to form unique, tetra-functional cross-links known as desmosine (B133005) and isodesmosine, which are exclusive to elastin.[2][6] These cross-links covalently bond multiple tropoelastin molecules, creating an extensive, rubber-like fiber network that can withstand millions of cycles of stretching and relaxation throughout life.[7][8]

The Role of Elastin in Lung Tissue Mechanics

The mechanical behavior of the lung is fundamentally governed by its ECM components, primarily elastin and collagen.[9][10] Elastin is the principal determinant of lung compliance—the ability of the lungs to stretch in response to pressure changes.[11][12]

Elastic Recoil and Compliance

During inhalation, the diaphragm contracts, creating negative pressure that expands the lungs. This expansion stores potential energy within the stretched elastic fiber network.[2] During passive exhalation, this stored energy is released as the elastic fibers recoil, returning the lung to its resting volume.[2][13] This elastic recoil is responsible for approximately one-fourth to one-third of the total elastic resistance of the lungs, with the remainder attributed to surface tension at the air-alveolar interface.[14]

The interaction between elastin and collagen is crucial for lung function. At lower physiological strains (like normal breathing), the highly distensible elastin fibers bear the majority of the stress.[15] The much stiffer collagen fibers remain wavy and relaxed.[15] As the lung inflates towards its total lung capacity (TLC), the collagen fibers straighten and become taut, providing a "safety net" that limits further expansion and protects the delicate lung parenchyma from overstretching.[9][15] This dynamic interplay ensures that the lung is both highly compliant at normal volumes and structurally robust at high volumes.

Architectural Integration

Elastic fibers form an extensive, interconnected network throughout the lung, from the central bronchi to the visceral pleura and the alveolar ducts.[7] This network functions as an "elastic line element" or a cable-membrane system that ensures mechanical forces are transmitted and distributed evenly across all parts of the lung, maintaining the patency of alveoli and small airways.[2][7] The highest concentration of elastin is found in the respiratory parenchyma, particularly around the mouths of the alveoli, where it is critical for maintaining alveolar shape and stability.[2][11][16]

Data Presentation: Quantitative Analysis

Quantitative data is essential for understanding the precise contribution of elastin to lung mechanics and how it is altered in disease.

Table 1: Elastin Content in Lung Tissue Compartments

| Lung Compartment | Elastin Content (% of crude connective tissue dry weight) | Reference |

| Respiratory Parenchyma | 20 – 30% | [2] |

| Pulmonary Blood Vessels | 7 – 16% | [2] |

| Airways | 3 – 5% | [2] |

Table 2: Mechanical Properties of Lung Tissue

The Young's modulus (a measure of stiffness) of lung tissue varies significantly with the methodology used for measurement.

| Measurement Technique | Reported Young's Modulus (kPa) | Reference |

| Cavitation Rheology | 6.1 ± 1.6 | [17] |

| Uniaxial Tension | 3.4 ± 0.4 | [17] |

| Small Amplitude Oscillatory Shear (SAOS) | 3.3 ± 0.5 | [17] |

| Micro-indentation | 1.4 ± 0.4 | [17] |

Elastin Homeostasis: Synthesis and Degradation

Elastin is one of the most long-lived proteins in the body, with a half-life estimated at over 70 years.[5][16] Its turnover is extremely low in healthy adult tissue. However, its synthesis during development and its degradation in disease are tightly regulated processes.

Elastin Synthesis (Elastogenesis)

Elastogenesis is most active during fetal and early postnatal development, coinciding with alveolarization.[6][10] The process begins with the transcription of the ELN gene. The resulting tropoelastin mRNA is translated, and the protein is chaperoned through the Golgi apparatus by the Elastin Binding Protein (EBP).[5][18] The tropoelastin-EBP complex is secreted, where tropoelastin is deposited onto microfibril scaffolds for cross-linking by LOX. Several growth factors regulate this process, with TGF-β1 being a notable positive regulator of tropoelastin transcription.[19]

Elastin Degradation

Elastin degradation is a central pathological event in several lung diseases.[13] It is mediated by elastases, a class of proteases capable of cleaving the highly stable elastin polymer. Key elastases in the lung include:

-

Neutrophil Elastase: Secreted by neutrophils during inflammation.

-

Matrix Metalloproteinases (MMPs): Particularly MMP-9 and MMP-12 (macrophage elastase), secreted by alveolar macrophages.[18]

This enzymatic activity is normally counteracted by endogenous inhibitors like α1-antitrypsin and Tissue Inhibitors of Metalloproteinases (TIMPs).[18] In chronic inflammatory states, such as those induced by cigarette smoke, an imbalance occurs, leading to excessive elastase activity and net elastin destruction.[9][10] Pro-inflammatory cytokines like TNF-α and IL-1β exacerbate this by upregulating MMP expression.[18] Furthermore, the elastin-derived peptides (elastokines) generated during degradation are themselves bioactive, acting as chemoattractants for inflammatory cells and creating a self-perpetuating cycle of inflammation and tissue destruction.[2][4][10]

References

- 1. Elastin in pulmonary pathology: relevance in tumours with a lepidic or papillary appearance. A comprehensive understanding from a morphological viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elastin in Lung Development and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. Elastin Peptides as a Potential Disease Vector in the Pathogenesis of Pulmonary Emphysema: An Investigation of This Hypothesis [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Elastin metabolism and chemistry: potential roles in lung development and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bodykitchen.com [bodykitchen.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The Stumbling Block in Lung Repair of Emphysema: Elastic Fiber Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lung - Wikipedia [en.wikipedia.org]

- 12. Physiology, Pulmonary Compliance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. Lung Compliance and Elastance - Owlcation [owlcation.com]

- 15. Collagen-Elastin Fiber Dynamics | Herrmann Respiratory Dynamics Lab - The University of Iowa [herrmann.lab.uiowa.edu]

- 16. researchgate.net [researchgate.net]

- 17. Cross-platform mechanical characterization of lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Elastin Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases [frontiersin.org]

- 19. A cytokine axis regulates elastin formation and degradation - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides a comprehensive overview of the genetic and molecular basis of elastin-related disorders, with a primary focus on Williams Syndrome (WS). Tailored for researchers, scientists, and drug development professionals, this document delves into the pathophysiology of elastin (B1584352) haploinsufficiency, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.

Executive Summary

Williams Syndrome is a multisystem genetic disorder caused by a hemizygous microdeletion on chromosome 7q11.23, which encompasses the elastin (ELN) gene.[1] This loss of one ELN allele leads to elastin haploinsufficiency, the primary driver of the characteristic cardiovascular abnormalities seen in WS, most notably supravalvular aortic stenosis (SVAS).[2][3][4] Elastin, a critical protein of the extracellular matrix, imparts elasticity and resilience to tissues such as blood vessels, lungs, and skin.[5] Its deficiency results in a cascade of pathological changes, including increased arterial stiffness, hypertension, and abnormal vascular smooth muscle cell (VSMC) proliferation.[6][7][8] This guide explores the molecular consequences of reduced elastin expression, outlines key experimental approaches to study these effects, and discusses potential therapeutic avenues.

Quantitative Data on Elastin Deficiency and its Cardiovascular Consequences

The hallmark of Williams Syndrome is a significant reduction in elastin protein, leading to measurable changes in cardiovascular function.

Table 1: Elastin and Elastin mRNA Levels in Williams Syndrome and SVAS

| Sample Type | Condition | Elastin Protein Level (vs. Control) | Elastin mRNA Level (vs. Control) | Reference |

| Cultured Aortic Smooth Muscle Cells | Williams-Beuren Syndrome | ~15% | Reduced | [8] |

| Cultured Aortic Smooth Muscle Cells | Isolated Supravalvular Aortic Stenosis | ~50% | Reduced | [8] |

| Cultured Skin Fibroblasts | Williams-Beuren Syndrome | ~15% | Reduced | [8] |

| Cultured Skin Fibroblasts | Isolated Supravalvular Aortic Stenosis | ~50% | Reduced | [8] |

| Skin Biopsies | Williams-Beuren Syndrome | Significantly less | Not specified | [9] |

| Aortic Tissue | Supravalvular Aortic Stenosis with PTC mutations | Reduced to ~50% | Reduced to <50% | [10] |

Table 2: Cardiovascular Phenotypes in Williams Syndrome Patients

| Parameter | Williams Syndrome Patients | Control Group | p-value | Reference |

| Pulse Wave Velocity (PWV) | ||||

| Pediatric (7.6-21.2 years) | 6.1 ± 1.0 m/s | 5.1 ± 0.8 m/s | <0.0001 | [11] |

| Adult (21.5-62.4 years) | 7.5 ± 1.8 m/s | 6.9 ± 1.1 m/s | 0.02 | [11] |

| All ages | Higher across the whole age distribution | <0.0001 | [11] | |

| Arterial Stiffness (QKd100-60 value) | Significantly disadvantageous differences | <0.0001 | [12] | |

| Blood Pressure | ||||

| Systolic BP (Hypertensive WS vs. Normotensive WS) | Significantly higher | <0.0001 | [12] | |

| Diastolic BP (Hypertensive WS vs. Normotensive WS) | Significantly higher | <0.0001 | [12] | |

| Mean BP (Hypertensive WS vs. Normotensive WS) | Significantly higher | <0.0001 | [12] |

Key Signaling Pathways in Elastin Function and Dysfunction

Elastin and its precursors interact with cell surface receptors to modulate critical cellular processes. Disruption of these pathways due to elastin haploinsufficiency contributes to the pathology of Williams Syndrome.

Elastic Fiber Assembly

The formation of mature, cross-linked elastin is a complex process involving multiple proteins. Tropoelastin, the soluble precursor to elastin, is secreted into the extracellular space where it assembles onto a scaffold of fibrillin-rich microfibrils. This process is facilitated by fibulins, particularly fibulin-4 and fibulin-5, and the cross-linking is catalyzed by lysyl oxidase (LOX) family enzymes.

Elastin Receptor Signaling

Elastin-derived peptides can bind to the elastin receptor complex (ERC) on the cell surface, triggering intracellular signaling cascades. This can lead to the activation of G-proteins and downstream pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), ultimately influencing processes like cell proliferation and migration.

TGF-β Signaling in Vascular Remodeling

Transforming growth factor-beta (TGF-β) plays a crucial role in vascular remodeling and extracellular matrix homeostasis. In the context of elastin deficiency, altered TGF-β signaling can contribute to the pathological changes observed in the vessel wall. TGF-β can stimulate the synthesis of extracellular matrix components, including collagen, and its dysregulation can lead to fibrosis and altered vessel mechanics.[13][14][15][16]

Experimental Protocols

Quantification of Insoluble Elastin using Fastin™ Elastin Assay

This protocol outlines the measurement of insoluble elastin in arterial tissue samples.

Materials:

-

Fastin™ Elastin Assay Kit (Biocolor)

-

Arterial tissue samples

-

0.25 M Oxalic Acid

-

Microcentrifuge and tubes

-

Water bath or heating block (100°C)

-

Spectrophotometer or microplate reader (513 nm)

Procedure:

-

Sample Preparation: Weigh the wet tissue sample (typically 10-30 mg) and place it in a microcentrifuge tube.

-

Elastin Extraction:

-

Add 1.0 ml of 0.25 M oxalic acid to the tissue.

-

Incubate at 100°C for 60 minutes to solubilize the insoluble elastin into α-elastin.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant containing the solubilized α-elastin.

-

-

Elastin Precipitation:

-

Take 100 µl of the α-elastin extract and add 1.0 ml of the Elastin Precipitating Reagent.

-

Incubate at 4°C overnight.

-

Centrifuge at >10,000 x g for 10 minutes and discard the supernatant.

-

-

Dye Binding and Measurement:

-

Add 1.0 ml of the Fastin Dye Reagent to the pellet and incubate with gentle agitation for 90 minutes.[17]

-

Centrifuge at >10,000 x g for 10 minutes and discard the supernatant.

-

Add 250 µl of the Dye Dissociation Reagent to the pellet and mix until the pellet is dissolved.

-

Read the absorbance at 513 nm.

-

-

Quantification: Determine the elastin concentration from a standard curve prepared using the α-elastin standard provided in the kit. Express the results as µg of elastin per mg of wet tissue weight.

Immunohistochemistry for Elastin in Mouse Aorta

This protocol describes the staining of elastin in paraffin-embedded mouse aortic sections.

Materials:

-

Paraffin-embedded mouse aorta sections (5 µm)

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM Citrate (B86180) Buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-elastin antibody (e.g., Abcam, dilution 1:100 - 1:200)

-

Secondary antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by distilled water.

-

-

Antigen Retrieval:

-

Heat the slides in citrate buffer at 95-100°C for 20 minutes.

-

Allow to cool to room temperature.

-

-

Blocking:

-

Wash slides in PBS.

-

Incubate with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with the primary anti-elastin antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides in PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides in PBS.

-

Apply DAB substrate and incubate until the desired stain intensity develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for Tropoelastin

This protocol is for the detection of tropoelastin in cell lysates.

Materials:

-

Cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Mouse anti-tropoelastin antibody (e.g., Abcam, dilution 1:1000)

-

Secondary antibody: Goat anti-mouse IgG H&L (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation and Electrophoresis:

-

Mix cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubations:

-

Incubate the membrane with the primary anti-tropoelastin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Generation of Conditional Elastin Knockout Mice

The Cre-loxP system is a powerful tool for creating tissue-specific and inducible knockout mice to study the function of the Eln gene.

Therapeutic Strategies and Drug Development

Currently, the primary treatment for severe SVAS is surgical correction.[18][19][20] However, there is a significant need for pharmacological therapies that can prevent or slow the progression of vascular disease in elastinopathies.

Potential Therapeutic Targets:

-

Promoting Elastogenesis: Strategies to increase the production of elastin, such as gene therapy or small molecules that upregulate ELN expression, are under investigation. Compounds containing minerals like divalent manganese and trivalent iron have been shown to stimulate elastogenesis.[21]

-

Inhibiting Elastin Degradation: Matrix metalloproteinases (MMPs) contribute to the breakdown of elastin. MMP inhibitors could potentially preserve the existing elastic fibers.

-

Modulating VSMC Proliferation: As elastin deficiency leads to increased VSMC proliferation, targeting pathways that regulate cell growth, such as the mTOR pathway with drugs like rapamycin, has shown promise in preclinical models.[22]

-

Reducing Arterial Stiffness: Antihypertensive medications are used to manage the increased blood pressure associated with elastinopathies and may help reduce the load on the stiffened arteries.[6]

-

Targeting Downstream Signaling: Intervening in the signaling pathways that are aberrantly activated due to elastin deficiency, such as the TGF-β pathway, could mitigate some of the pathological remodeling.[13]

Conclusion

The genetic basis of Williams Syndrome and related elastinopathies is centered on the haploinsufficiency of the ELN gene. This leads to a cascade of molecular and cellular events that result in the well-documented cardiovascular phenotype. A deeper understanding of the signaling pathways and cellular responses to elastin deficiency is crucial for the development of novel therapeutic interventions. The experimental models and protocols outlined in this guide provide a framework for researchers to further investigate the pathophysiology of these disorders and to identify and validate new drug targets. Continued research in this area holds the promise of improving the long-term outcomes for individuals affected by these debilitating conditions.

References

- 1. Williams syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Identification and characterization of novel elastin gene mutations in eleven families with supravalvular aortic stenosis [frontiersin.org]

- 4. ELN gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Clinical Relevance of Elastin in the Structure and Function of Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williams syndrome predisposes to vascular stiffness modified by antihypertensive use and copy number changes in NCF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Connection between Elastin Haploinsufficiency and Increased Cell Proliferation in Patients with Supravalvular Aortic Stenosis and Williams-Beuren Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Connection between elastin haploinsufficiency and increased cell proliferation in patients with supravalvular aortic stenosis and Williams-Beuren syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elastins from patients with Williams-Beuren syndrome and healthy individuals differ on the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WILLIAMS SYNDROME PREDISPOSES TO VASCULAR STIFFNESS MODIFIED BY ANTI-HYPERTENSIVE USE AND COPY NUMBER CHANGES IN NCF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased arterial stiffness in children with Williams syndrome and normal blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transforming Growth Factor Beta 1 and Hyaluronan Oligomers Synergistically Enhance Elastin Matrix Regeneration by Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vascular remodeling in primary pulmonary hypertension. Potential role for transforming growth factor-beta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tropoelastin modulates TGF-β1-induced expression of VEGF and CTGF in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unraveling Elastic Fiber-Derived Signaling in Arterial Aging and Related Arterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biovendor.com [biovendor.com]

- 18. Supravalvar Aortic Stenosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. primarycarenotebook.com [primarycarenotebook.com]

- 20. Aortic Stenosis Treatment & Management: Approach Considerations, Emergency Department Care, Percutaneous Balloon Valvuloplasty [emedicine.medscape.com]

- 21. US20100247454A1 - Compositions for elastogenesis and connective tissue treatment - Google Patents [patents.google.com]

- 22. Modeling and rescue of the vascular phenotype of Williams-Beuren syndrome in patient induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation of Elastin in Aging: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elastin (B1584352), the protein responsible for the elasticity and resilience of vital tissues, undergoes a progressive and largely irreversible degradation during the aging process. This decline in elastin integrity is a central contributor to the age-related functional decline of numerous organ systems, including the skin, lungs, and vasculature. The fragmentation of the highly stable elastin polymer is not a passive process but is actively driven by a cohort of proteases, primarily matrix metalloproteinases (MMPs), serine proteases, and cathepsins. The degradation of elastin is further accelerated by non-enzymatic modifications such as glycation and oxidative damage. Beyond the structural loss, the resulting elastin-derived peptides (EDPs) are not inert byproducts but function as bioactive molecules that engage with the Elastin Receptor Complex (ERC), initiating signaling cascades that can paradoxically promote inflammation, further matrix degradation, and cellular senescence. This technical guide provides a comprehensive overview of the core mechanisms of elastin degradation in aging, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support research and therapeutic development in this critical area of aging biology.

The Molecular Machinery of Elastin Degradation

The remarkable stability of mature, cross-linked elastin, with a half-life estimated to be over 70 years, is overcome in aging by the concerted action of several families of proteases known as elastases.[1] The upregulation and increased activity of these enzymes are hallmarks of the aging tissue microenvironment.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that play a pivotal role in extracellular matrix (ECM) remodeling. Several MMPs have been identified as potent elastases, with their expression and activity being implicated in both physiological and pathological elastin degradation. Key elastolytic MMPs include:

-

MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B): These gelatinases are highly effective in degrading elastin. Their activity is often elevated in aged and photoaged skin, as well as in vascular diseases.[2][3]

-

MMP-7 (Matrilysin): Found to be a principal elastolytic MMP in tissues with activated macrophages.[4]

-

MMP-12 (Macrophage Metalloelastase): As its name suggests, this is a potent elastase primarily secreted by macrophages and is a key player in the elastin degradation seen in lung emphysema and skin photoaging.[5]

-

MMP-14 (MT1-MMP): A membrane-type MMP that has been shown to degrade both tropoelastin and mature elastin.[6]

Serine Proteases

Neutrophil-derived serine proteases are major contributors to elastin degradation, particularly in the context of inflammation, which is a common feature of aging ("inflammaging").

-

Neutrophil Elastase (NE): A powerful serine protease stored in the azurophilic granules of neutrophils. Unregulated NE activity can cause significant tissue damage.[7]

-

Proteinase 3 (PR3): Another neutrophil granule-associated serine protease with significant elastolytic activity.[7]

-

Cathepsin G (CG): While its primary substrates are other proteins, Cathepsin G also exhibits elastolytic activity.[7]

Cathepsins

These are lysosomal proteases that can be secreted into the extracellular space and remain active, contributing to ECM degradation. Several cysteine cathepsins are potent elastases.

-

Cathepsin K, S, and V: These are among the most potent elastolytic cathepsins. Their expression has been shown to be age-dependent in human skin.[1][8] Cathepsin V, in particular, has been identified as one of the most powerful mammalian elastases.[1] The mechanism of elastin degradation by these cathepsins can involve initial non-catalytic binding to the elastin surface via exosites, followed by proteolytic cleavage.[9]

Quantitative Changes in Elastin Content with Age

The progressive degradation of elastin by elastases leads to a quantifiable decrease in elastin content in various tissues over the lifespan. This loss of structural integrity is a direct contributor to the functional decline of these tissues.

| Tissue | Age Group/Condition | Change in Elastin Content | Reference |

| Human Dermis (Skin) | Young vs. Aged | Significant decrease in elastin quantity with age.[10][11] The elastin-to-collagen ratio has been observed to both increase and decrease in different studies, reflecting the complexity of ECM remodeling in aging skin.[12][13] | [10][11][12][13] |

| Superior Dermis (Young vs. Aged) | Significant decrease in elastin intensity (109.5 ± 3.9 vs. 92.4 ± 3.3).[10] | [10] | |

| Inferior Dermis (Young vs. Aged) | Significant decrease in elastin intensity (99.7 ± 2.7 vs. 82.5 ± 1.7).[10] | [10] | |

| Human Aorta | 2nd to 9th Decade | 30-40% decrease in the elastin-to-collagen ratio.[8] | [8] |

| 14 to 90 years | 62% loss in the amount of elastin.[4][14] | [4][14] | |

| 20 to 90 years | Percentage density of elastic fibers in the abdominal aorta shows a strong negative correlation with age (r = -0.732).[1] | [1] | |

| Human Lung | Aging Mice (BALB/c and SAMR1) | No significant change in total elastin content with age.[15] | [15] |

| Aging Mice | Decreased elastin content.[16] | [16] |

Kinetic Parameters of Elastolytic Enzymes